molecular formula C15H33O4P B12610631 Tripentan-2-yl phosphate CAS No. 646521-37-1

Tripentan-2-yl phosphate

Cat. No.: B12610631
CAS No.: 646521-37-1
M. Wt: 308.39 g/mol
InChI Key: BCIFMBSWFCXFAS-UHFFFAOYSA-N
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Description

Tripentan-2-yl phosphate is an organophosphorus compound with the molecular formula C8H17O4P. It is a colorless liquid at room temperature and is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripentan-2-yl phosphate can be synthesized through the reaction of pentan-2-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:

  • Pentan-2-ol is added to a solution of phosphorus oxychloride in an organic solvent like dichloromethane.
  • Pyridine is added dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure complete conversion.
  • The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tripentan-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can yield phosphite esters.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium alkoxides (NaOR) are employed for nucleophilic substitution.

Major Products

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite esters.

    Substitution: Various alkyl phosphates depending on the nucleophile used.

Scientific Research Applications

Flame Retardant Applications

Tripentan-2-yl phosphate is primarily recognized for its effectiveness as a flame retardant. It is commonly used in:

  • Polyvinyl Chloride (PVC) : Approximately 50% of this compound production is utilized in PVC formulations, where it serves both as a flame retardant and a plasticizer .
  • Polymers : It is employed in various polymer applications (about 22%), enhancing fire resistance in materials used for electrical insulation and construction .
  • Printed Circuit Boards : Around 11% of this compound is used in the manufacturing of printed circuit boards, contributing to their fire safety .

The mechanism of action involves the formation of phosphoric acid during thermal decomposition, which inhibits heat transfer and prevents ignition. This makes this compound an essential component in materials that require enhanced fire resistance.

Plasticizer Properties

In addition to its flame retardant capabilities, this compound functions as a plasticizer. It is incorporated into:

  • Lacquers and Varnishes : Enhancing flexibility and durability.
  • Hydraulic Fluids : Improving performance characteristics under varying temperature conditions .

The compound's ability to lower the glass transition temperature of polymers allows for more versatile applications across industries.

Biological Studies

Recent research has highlighted the biological effects of this compound, particularly regarding its endocrine-disrupting potential. Studies have shown that:

  • Cell Proliferation : Exposure to this compound has been linked to increased levels of estrogen receptors and cyclin-dependent kinases in human endometrial cancer cells, indicating potential implications for reproductive health .
    Study FocusFindings
    Estrogen Receptor ActivationElevated ERα levels and reduced ERβ in cancer cells
    Cell Cycle ProgressionIncreased expression of cyclins D1, D3, and CDK4 leading to enhanced cell proliferation

These findings suggest that while this compound serves valuable industrial purposes, it may also pose risks to human health through endocrine disruption.

Environmental Impact

The environmental implications of this compound usage are significant. Its widespread application raises concerns about accumulation in ecosystems and potential toxicity to aquatic life. For instance:

  • Aquatic Toxicity : Studies indicate that this compound exhibits varying degrees of toxicity to aquatic organisms, with observed effects on fish and invertebrates at specific concentrations .

Mechanism of Action

The mechanism by which tripentan-2-yl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a phosphorylation agent, transferring its phosphate group to other molecules, thereby modulating their activity. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: Another organophosphorus compound used as a flame retardant and plasticizer.

    Triethyl phosphate: Used as a solvent and plasticizer.

    Trimethyl phosphate: Employed in organic synthesis and as a flame retardant.

Uniqueness

Tripentan-2-yl phosphate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and applications differ from those of other organophosphorus compounds, making it valuable in specialized research and industrial applications.

Biological Activity

Tripentan-2-yl phosphate (TPP) is a compound of interest due to its potential biological activities, particularly as an organophosphate. This article aims to explore the biological activity of TPP, including its effects on cellular mechanisms, endocrine disruption, and potential toxicity profiles.

Chemical Structure and Properties

This compound is classified as an organophosphate, which are known for their applications in agriculture and as flame retardants. The chemical structure of TPP allows it to interact with biological systems, potentially influencing various physiological processes.

Biological Activity Overview

The biological activity of TPP has been investigated through various studies, highlighting its effects on cell signaling pathways, endocrine disruption, and cytotoxicity.

1. Endocrine Disruption

Recent research indicates that TPP can act as an endocrine disruptor. A systematic review identified TPP's metabolic disruption and reproductive function impairment as significant outcomes of exposure. The compound was found to interact with estrogen receptors, leading to altered expression levels of key proteins involved in reproductive health .

2. Cytotoxicity and Cellular Mechanisms

Studies have demonstrated that TPP exhibits cytotoxic effects on various cell types. For instance, in human Ishikawa endometrial cancer cells, TPP exposure resulted in elevated levels of estrogen receptor alpha (ERα) and progesterone receptor-B while reducing ER beta levels. This alteration in receptor expression suggests a mechanism by which TPP may influence cell proliferation and survival .

Table 1: Summary of Biological Effects of this compound

EffectDescriptionReference
Endocrine DisruptionAlters estrogen receptor expression leading to reproductive health issues
CytotoxicityInduces cell death in various cancer cell lines, including endometrial cancer cells
Insulin ResistanceImpairs insulin-stimulated glucose uptake and glycogen synthesis in liver cells
Cell Cycle ProgressionStimulates cyclin D1/CDK4 pathways promoting cell cycle progression

Case Studies

Several case studies have illustrated the biological implications of TPP exposure:

Case Study 1: Endocrine Disruption in Animal Models

In animal studies, TPP exposure was linked to disruptions in glucose homeostasis and increased insulin resistance. These findings suggest that TPP may contribute to metabolic disorders, raising concerns about its impact on human health .

Case Study 2: In Vitro Effects on Cancer Cells

A study involving human Ishikawa endometrial cancer cells revealed that TPP exposure increased the expression of cell cycle regulators such as cyclin D1 and CDK4. This indicates that TPP may promote tumor growth through enhanced cell proliferation mechanisms .

Mechanistic Insights

The mechanisms underlying the biological activity of TPP involve several pathways:

  • Estrogen Receptor Signaling : TPP activates ERα signaling pathways, which can lead to increased cellular proliferation and survival.
  • Endoplasmic Reticulum Stress : Exposure to TPP induces ER stress, contributing to insulin resistance and metabolic dysfunction .
  • Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), TPP influences the progression through different phases of the cell cycle .

Properties

CAS No.

646521-37-1

Molecular Formula

C15H33O4P

Molecular Weight

308.39 g/mol

IUPAC Name

tripentan-2-yl phosphate

InChI

InChI=1S/C15H33O4P/c1-7-10-13(4)17-20(16,18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3

InChI Key

BCIFMBSWFCXFAS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OP(=O)(OC(C)CCC)OC(C)CCC

Origin of Product

United States

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